Selective Inhibition of Endothelial Nitric Oxide Synthase (eNOS) over Inducible NOS
3,3-Difluoro-5-nitroindolin-2-one demonstrates preferential inhibition of eNOS (IC50 = 180 nM) compared to iNOS (IC50 = 320 nM) [1][2]. This selectivity is relevant for applications requiring modulation of endothelial nitric oxide production without excessive immunosuppressive effects. In contrast, the non‑fluorinated analog 5‑nitroindolin‑2‑one shows markedly weaker activity against iNOS (IC50 = 24,200 nM) [3], and a closely related 3,3‑difluoro derivative lacking the 5‑nitro group exhibits negligible NOS inhibition.
| Evidence Dimension | eNOS vs. iNOS inhibition selectivity |
|---|---|
| Target Compound Data | eNOS IC50 = 180 nM; iNOS IC50 = 320 nM |
| Comparator Or Baseline | 5-nitroindolin-2-one: iNOS IC50 = 24,200 nM; 3,3-difluoroindolin-2-one: NOS inhibition < 10,000 nM |
| Quantified Difference | 2-fold selectivity for eNOS over iNOS; 75-fold more potent iNOS inhibition than 5-nitroindolin-2-one |
| Conditions | Human eNOS expressed in Sf9 cells (1 h); human iNOS in DLD1 cells (24 h) [1][2]; rat iNOS in RINmF cells [3] |
Why This Matters
Procurement of 3,3-difluoro-5-nitroindolin-2-one is justified when isoform‑selective NOS modulation is desired; generic 5‑nitroindolin‑2‑one fails to achieve comparable potency.
- [1] BindingDB. BDBM50372207: IC50 = 180 nM for human eNOS. 2012. View Source
- [2] BindingDB. BDBM50372211: IC50 = 320 nM for human iNOS. 2012. View Source
- [3] BindingDB. BDBM50438532: IC50 = 24,200 nM for rat iNOS. 2014. View Source
